2-Cyanoheptan-2-yl dimethylcarbamodithioate
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Overview
Description
2-Cyanoheptan-2-yl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties It is a member of the carbamodithioate family, which are compounds containing the functional group -CS2-
Preparation Methods
The synthesis of 2-Cyanoheptan-2-yl dimethylcarbamodithioate typically involves the reaction of heptan-2-one with dimethylcarbamodithioic acid in the presence of a cyanide source. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
2-Cyanoheptan-2-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group or the dimethylcarbamodithioate moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
2-Cyanoheptan-2-yl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Cyanoheptan-2-yl dimethylcarbamodithioate involves its interaction with various molecular targets. The cyano group and the dimethylcarbamodithioate moiety can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Cyanoheptan-2-yl dimethylcarbamodithioate can be compared with other similar compounds, such as:
2-Cyano-2-propyl dodecyl trithiocarbonate: This compound is also used in polymerization reactions and has similar chemical properties.
Ethyl dimethylcarbamodithioate: Another member of the carbamodithioate family, used in various chemical reactions.
2-Cyano-N-(4-nitrophenyl) acetamide: Known for its use in the synthesis of heterocyclic compounds
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
61540-50-9 |
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Molecular Formula |
C11H20N2S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-cyanoheptan-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C11H20N2S2/c1-5-6-7-8-11(2,9-12)15-10(14)13(3)4/h5-8H2,1-4H3 |
InChI Key |
FEKMXYCHFOJVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)SC(=S)N(C)C |
Origin of Product |
United States |
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